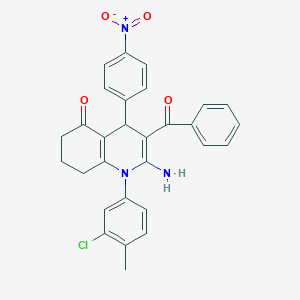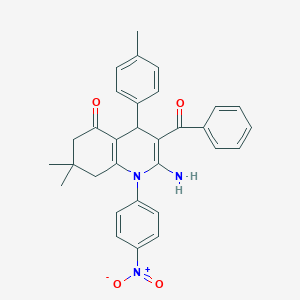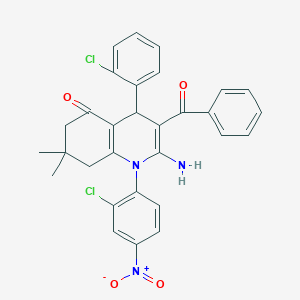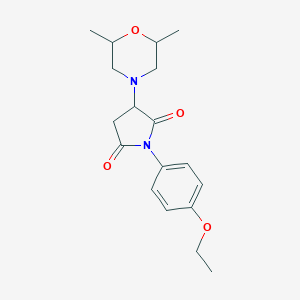
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione, also known as Methylphenidate, is a psychostimulant drug that is commonly used to treat Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. It is a central nervous system (CNS) stimulant that increases the levels of dopamine and norepinephrine in the brain, which helps to improve attention and focus.
Scientific Research Applications
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate is widely used in scientific research to study the effects of psychostimulant drugs on the brain and behavior. It has been used to investigate the neural mechanisms of attention, working memory, and decision-making. 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate has also been used in studies of drug abuse and addiction, as it has similar effects on the brain as other drugs of abuse.
Mechanism of Action
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate works by blocking the reuptake of dopamine and norepinephrine in the brain, which increases the levels of these neurotransmitters in the synaptic cleft. This leads to increased stimulation of the CNS, which improves attention, focus, and alertness.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration, and can cause vasoconstriction. It also increases the release of glucose from the liver and decreases appetite. 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate has been shown to improve cognitive function and memory, and can also improve motor coordination.
Advantages and Limitations for Lab Experiments
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate is a useful tool for studying the effects of psychostimulant drugs on the brain and behavior. It has a well-established mechanism of action and is widely used in clinical practice, which makes it a useful reference point for research studies. However, 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate has some limitations for lab experiments. It can be difficult to control the dosage and timing of administration, which can affect the results of the study. Additionally, 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate has some potential side effects, such as increased heart rate and blood pressure, which can confound the results of the study.
Future Directions
There are several future directions for research on 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate. One area of research is the development of new formulations of the drug that are more effective and have fewer side effects. Another area of research is the investigation of the long-term effects of 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate on the brain and behavior. Finally, there is a need for more research on the use of 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate in the treatment of other psychiatric disorders, such as depression and anxiety.
Synthesis Methods
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate is synthesized through a multi-step process that involves the reaction of piperidine with ethyl acetate to form ethyl 2-piperidone, which is then reacted with 4-methylbenzaldehyde to form 4-methyl-2,5-dioxo-1-pyrrolidine acetophenone. This intermediate is then reacted with methylamine to form 1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedioneate.
properties
Product Name |
1-(4-Methylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione |
|---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H22N2O2/c1-12-3-5-14(6-4-12)19-16(20)11-15(17(19)21)18-9-7-13(2)8-10-18/h3-6,13,15H,7-11H2,1-2H3 |
InChI Key |
BABSFMRLMAWYKV-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304381.png)






![3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304394.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304396.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304397.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304403.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B304404.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304405.png)